molecular formula C28H24F5NO5 B557268 Fmoc-Ser(tBu)-OPfp CAS No. 105751-13-1

Fmoc-Ser(tBu)-OPfp

Cat. No. B557268
CAS RN: 105751-13-1
M. Wt: 549.5 g/mol
InChI Key: DOUJYVMLNKRFHE-IBGZPJMESA-N
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Description

“Fmoc-Ser(tBu)-OH” is an N-terminal protected reagent used in peptide synthesis . It is a standard serine derivative utilized in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Synthesis Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .


Molecular Structure Analysis

The molecular formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 g/mol .


Chemical Reactions Analysis

“Fmoc-Ser(tBu)-OH” is the standard reagent for coupling serine into peptide sequences . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Physical And Chemical Properties Analysis

“Fmoc-Ser(tBu)-OH” is a white to light yellow crystal powder . It has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .

Scientific Research Applications

  • Synthesis of O-Glycopeptides : Fmoc-AA-OPfp, including Fmoc-Ser(tBu)-OPfp, has been used for the stereoselective synthesis of O-glycopeptides. This method allows for direct coupling to peptide resin without the need for isolation and purification of the Fmoc-AA[β-d-Glc(OAc)4]-OPfp, facilitating the synthesis of O-glycopeptides with over 90% target yield and high stereoselectivity (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Solid-Phase Synthesis of Glycopeptide Fragments : The use of Nα-Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp in solid-phase synthesis of O-GlcNAc glycopeptides from RNA-polymerase II and mammalian neurofilaments has been described, demonstrating its utility in synthesizing complex glycopeptides (Meinjohanns et al., 1995).

  • Multiple-Column Solid-Phase Glycopeptide Synthesis : In the synthesis of O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, this compound was used as a building block, highlighting its role in synthesizing diverse glycopeptides (Peters et al., 1991).

  • Self-Assembled Structures Formation : this compound has been reported to form self-assembled structures under varying concentration and temperature conditions, indicating its potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Racemization Studies in Peptide Synthesis : Studies on the racemization of Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis revealed protocols that enable incorporation of serine with minimal racemization, suggesting its importance in maintaining peptide integrity (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Phosphorylated Peptides Synthesis : this compound has been used in the synthesis of tyrosine phosphorylated peptides, demonstrating its utility in the preparation of phosphopeptides, important in biological studies (Krog-Jensen, Christensen, & Meldal, 1999).

Mechanism of Action

Target of Action

Fmoc-Ser(tBu)-OPfp is primarily used in the field of peptide synthesis . Its primary target is the peptide chain where it is incorporated as a serine residue . The role of this compound is to facilitate the addition of a serine residue to the peptide chain during the synthesis process .

Mode of Action

This compound interacts with its target by being incorporated into the peptide chain during the synthesis process . The Fmoc group serves as a protective group for the amino acid serine during the synthesis, preventing unwanted reactions . Once the serine residue has been successfully added to the peptide chain, the Fmoc group is removed, allowing the synthesis to proceed .

Biochemical Pathways

The incorporation of this compound into a peptide chain is part of the larger biochemical pathway of peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain . The addition of a serine residue via this compound can influence the structure and function of the final peptide, as serine is often involved in enzyme active sites and protein-protein interactions .

Result of Action

The result of the action of this compound is the successful incorporation of a serine residue into a peptide chain . This can influence the biological activity of the final peptide product, as serine residues can participate in various biochemical interactions .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during the process of solid-phase peptide synthesis . Factors such as temperature, solvent choice, and reaction time can influence the efficiency and success of the serine incorporation . Efforts have been made to use greener solvents in solid-phase peptide synthesis, which can reduce environmental impact without impairing the synthetic process .

Safety and Hazards

The safety data sheet for “Fmoc-Ser(tBu)-OH” suggests that it should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

Future Directions

Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Biochemical Analysis

Biochemical Properties

Fmoc-Ser(tBu)-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds during the synthesis process .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis . It can bind to biomolecules, participate in enzyme activation or inhibition, and contribute to changes in gene expression through the peptides it helps synthesize .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound contributes to the synthesis of peptides, which can have long-term effects on cellular function

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its use can affect metabolic flux and metabolite levels .

Transport and Distribution

In terms of transport and distribution within cells and tissues, this compound is primarily involved in the process of peptide synthesis . It does not appear to interact with transporters or binding proteins, nor does it have known effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined as it is a reagent used in peptide synthesis and is not typically found within cells outside of this context .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUJYVMLNKRFHE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457823
Record name Fmoc-Ser(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105751-13-1
Record name Fmoc-Ser(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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